2H-chromen-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2H-chromen-6-amine |

InChI |

InChI=1S/C9H9NO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5,10H2 |

InChI Key |

VZJKRAQMVHEUIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(O1)C=CC(=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2H-Chromen-6-amine: Structure and IUPAC Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature of 2H-chromen-6-amine. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering a detailed examination of this heterocyclic amine.

Chemical Structure and IUPAC Nomenclature

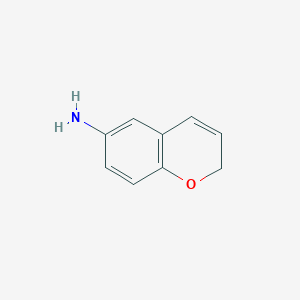

This compound is a bicyclic heterocyclic compound. Its structure consists of a dihydropyran ring fused to a benzene ring, with an amino group substituted on the benzene ring.

Chemical Structure:

The structure of this compound is represented by the chemical formula C₉H₉NO. The arrangement of atoms can be visualized through its SMILES (Simplified Molecular-Input Line-Entry System) notation: NC1=CC(C=CCO2)=C2C=C1.

A two-dimensional representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

IUPAC Nomenclature:

The systematic name for this compound, according to IUPAC nomenclature, is This compound . Let's break down the name:

-

Chromen: This is the base name for the bicyclic system of a benzene ring fused to a pyran ring.

-

2H-: This prefix indicates the position of the saturated carbon atom in the pyran ring. In this case, the carbon at position 2 is an sp³-hybridized carbon, hence "2H".

-

-6-amine: This suffix indicates that an amino group (-NH₂) is attached to the 6th position of the chromene ring structure. The numbering of the chromene ring starts from the oxygen atom as position 1 and proceeds around the heterocyclic ring and then the fused benzene ring.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, some key properties can be inferred from its structure and data for related compounds. Aromatic amines are typically solids or high-boiling liquids with a characteristic odor.[1] The presence of the amino group suggests that the compound will exhibit basic properties.[1]

| Property | Value | Source |

| CAS Number | 45882-47-1 | [2] |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [2] |

| SMILES | NC1=CC(C=CCO2)=C2C=C1 | [2] |

Synthesis of 2H-Chromene Derivatives

The synthesis of the 2H-chromene scaffold is a topic of significant interest in organic chemistry due to the biological importance of this structural motif.[3] Various synthetic strategies have been developed to construct the 2H-chromene ring system.[4]

One common approach involves the reaction of salicylaldehydes with various reagents. For instance, a multicomponent enol-Ugi condensation reaction has been utilized for the synthesis of functionalized 2H-chromenes.[5] Another method employs an amino acid-promoted synthesis from nucleophilic phenols and enals.[6]

Caption: Generalized workflow for the synthesis of 2H-chromene derivatives.

Spectroscopic Characterization of Amino-Chromene Derivatives

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra for this compound are not available, data from related amino-chromene derivatives can provide valuable insights.

NMR Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of a related compound, 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, the proton of the secondary amino group appears as a broad singlet at 9.01 ppm.[7] Aromatic protons of the coumarin moiety typically appear in the range of 6.91 to 8.36 ppm.[7] For primary amines, the N-H protons usually appear as a broad signal.[8]

-

¹³C NMR: The chemical shifts of carbon atoms in the chromene ring system are influenced by the substituents. In a series of aromatic amines, the chemical shift of the para carbon atom (C-4) has been used to evaluate the substituent effects of different amino groups.[9]

IR Spectroscopy

The IR spectrum of an amine is characterized by several key absorption bands:

-

N-H Stretching: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[10]

-

N-H Bending: A primary amine will also show an N-H bending (scissoring) vibration between 1580 and 1650 cm⁻¹.[10]

-

C-N Stretching: The C-N stretching vibration for aromatic amines is typically observed in the range of 1250-1335 cm⁻¹.[10]

Biological and Pharmacological Significance

The 2H-chromene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities.[6] Derivatives of 2H-chromene have been reported to possess various pharmacological properties, including potential applications in different therapeutic areas. However, specific biological activities and signaling pathways directly attributed to this compound have not been detailed in the reviewed literature. Further research is required to elucidate the specific biological functions and mechanisms of action of this particular compound.

References

- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 2. 45882-47-1|this compound|BLDpharm [bldpharm.com]

- 3. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. aseestant.ceon.rs [aseestant.ceon.rs]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

The Elusive 2H-Chromene-6-amine Moiety in Natural Products: A Technical Assessment

A comprehensive investigation into the natural occurrence of the 2H-chromene-6-amine scaffold has revealed a significant finding: this specific chemical moiety does not appear to be present in any known, naturally occurring compounds. While the 2H-chromene core is a recognized "privileged scaffold" found in a diverse array of natural products with a broad spectrum of biological activities, the specific substitution of an amine group at the 6-position is conspicuously absent from the scientific literature on natural products.[1][2][3][4][5][6]

This technical guide addresses the initial query by first establishing the absence of the target moiety in nature, based on extensive searches. Subsequently, it provides an in-depth overview of the broader class of natural products containing the 2H-chromene core, offering relevant context for researchers, scientists, and drug development professionals.

The 2H-Chromene Scaffold: A Foundation of Bioactivity

The 2H-chromene (or 2H-1-benzopyran) ring system is a recurring structural motif in a multitude of secondary metabolites isolated from plants, fungi, and marine organisms.[1][7][8] These compounds are lauded for their diverse pharmacological profiles, which has made them attractive templates for synthetic chemists in drug discovery.[6]

General Biological Activities of Natural 2H-Chromenes

Natural products featuring the 2H-chromene skeleton have demonstrated a wide range of biological effects, including:

-

Anticancer Properties: Several natural chromenes have been identified as potential anticancer agents.[9][10][11]

-

Antimicrobial and Antifungal Activity: The chromene scaffold is a key feature in various natural compounds exhibiting antibacterial and antifungal properties.[3][9]

-

Antioxidant Effects: The presence of the chromene ring can contribute to the antioxidant capacity of natural molecules.[9]

-

Anti-inflammatory Action: Certain chromene-containing natural products have shown potential as anti-inflammatory agents.[6]

-

Antitrypanosomal Activity: Studies have shown that natural chromenes can exhibit significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10]

Notable Examples of Natural Products with a 2H-Chromene Core (Without the 6-Amine Group)

To illustrate the structural diversity and biological relevance of this class of compounds, several examples of naturally occurring 2H-chromenes are highlighted below. It is crucial to reiterate that none of these possess the 6-amine functionality.

| Compound Class | Example(s) | Natural Source(s) | Reported Biological Activity |

| Prenylated Chromenes | Precocene I & II | Ageratum species (plants) | Insecticidal (anti-juvenile hormone) |

| Pterocarpans | Variabilin | Dalbergia variabilis (plant) | Estrogenic, Antifungal |

| Cannabinoids | Cannabichromene (CBC) | Cannabis sativa (plant) | Anti-inflammatory, Analgesic, Antidepressant |

| Meroterpenoids | Tomentosenol A | Rhodomyrtus tomentosa (plant) | Antimicrobial, Cytotoxic[3] |

Synthetic Approaches to Amino-Chromenes

While the 2H-chromene-6-amine moiety is not found in nature, various synthetic methodologies have been developed to produce amino-substituted chromenes, including isomers like 2-amino-4H-chromenes.[12][13] These synthetic efforts are a testament to the perceived potential of the chromene scaffold in medicinal chemistry and are often pursued to explore structure-activity relationships (SAR) for various therapeutic targets.

Conclusion for Drug Development Professionals

The initial investigation for natural products containing the 2H-chromene-6-amine moiety concludes that this specific structural feature is not represented in the known natural product landscape. For researchers and drug development professionals, this indicates that any exploration of compounds with this specific scaffold would necessitate a de novo synthetic approach rather than isolation from natural sources or semi-synthetic modification of a natural precursor.

The broader family of natural 2H-chromenes, however, remains a rich and valuable source of inspiration for the design of novel therapeutic agents. The diverse biological activities associated with this scaffold underscore its potential in developing new leads for a variety of diseases. Future research in this area will likely continue to focus on the synthesis of novel chromene derivatives and the elucidation of their mechanisms of action.

Experimental Protocols and Signaling Pathways: A Note

As no natural products containing the 2H-chromene-6-amine moiety were identified, it is not possible to provide experimental protocols for their isolation or to create diagrams of their signaling pathways as originally requested. The workflows for natural product discovery and mechanism-of-action studies are, however, well-established processes in the field.

Below is a generalized workflow representing the process that would be followed if such a compound were discovered.

Figure 1. A generalized workflow for the discovery and characterization of a novel bioactive natural product.

References

- 1. The biosynthesis of fungal metabolites. Part VI. Structures and biosynthesis of some minor metabolites from variant strains of Aspergillus variecolor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Marine Natural Compounds with Biomedical Potential: 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarins as Fungal Metabolites with Potential Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Chromenes and Chromene Derivatives as Potential Anti-trypanosomal Agents [jstage.jst.go.jp]

- 11. rjptonline.org [rjptonline.org]

- 12. Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04239E [pubs.rsc.org]

Spectroscopic Profile of 2H-Chromen-6-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2H-chromen-6-amine (CAS No. 45882-47-1). Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on established principles of spectroscopic interpretation and computational chemistry tools. Detailed, generalized experimental protocols for obtaining such data are also provided for researchers aiming to characterize this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require reference spectroscopic information for this compound.

Introduction

This compound is a heterocyclic compound belonging to the chromene class, which are known for a wide range of biological activities. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of such molecules in research and development settings. This document serves as a reference guide to the predicted spectroscopic profile of this compound, offering valuable information for its synthesis, purification, and further investigation.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. The data has been generated using computational prediction tools and is supplemented with interpretations based on the general spectroscopic characteristics of aromatic amines and chromene derivatives.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | d | 1H | H-5 |

| ~6.60 | dd | 1H | H-7 |

| ~6.55 | d | 1H | H-8 |

| ~5.75 | dt | 1H | H-3 |

| ~4.60 | t | 2H | H-2 |

| ~3.60 | br s | 2H | -NH₂ |

| ~2.80 | dt | 2H | H-4 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~145.0 | C-6 |

| ~142.0 | C-8a |

| ~128.0 | C-4a |

| ~125.0 | C-3 |

| ~122.0 | C-4 |

| ~118.0 | C-5 |

| ~117.0 | C-7 |

| ~115.0 | C-8 |

| ~66.0 | C-2 |

Predicted Infrared (IR) Spectroscopy Data

The predicted characteristic infrared absorption bands for this compound are presented in Table 3. These predictions are based on the typical vibrational modes for aromatic amines and the chromene scaffold.[1][2]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3350 | Medium, Sharp (doublet) | N-H symmetric & asymmetric stretching |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Strong | N-H bending (scissoring) |

| 1600-1450 | Strong to Medium | Aromatic C=C stretching |

| 1350-1250 | Strong | Aromatic C-N stretching |

| 1250-1000 | Strong | C-O-C asymmetric stretching |

| 900-675 | Strong, Broad | N-H wagging |

Predicted Mass Spectrometry (MS) Data

The predicted key fragments in the electron ionization (EI) mass spectrum of this compound are listed in Table 4. The fragmentation pattern is anticipated to be influenced by the stable aromatic ring and the amine group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M-NH]⁺ |

| 118 | [M-HCN-H]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented in this guide. These are based on standard laboratory procedures and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Parameters: Spectral width of 16 ppm, acquisition time of at least 4 seconds, relaxation delay of 1-2 seconds, 16-32 scans.

-

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, number of scans will depend on sample concentration and instrument sensitivity (typically several thousand).

-

Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a transparent pellet.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added.

-

Processing: Perform a background scan before acquiring the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or by injection of a dilute solution in a suitable volatile solvent (e.g., methanol or dichloromethane) into the ion source.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.

-

Scan Range: Typically m/z 40-500.

-

Data Acquisition: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Conclusion

References

Potential Therapeutic Targets of 2H-Chromen-6-amine Derivatives: A Technical Guide

Introduction

2H-chromene derivatives, a significant class of oxygen-containing heterocyclic compounds, have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 2H-chromen-6-amine scaffold, in particular, serves as a versatile pharmacophore for the development of novel therapeutic agents. These compounds and their analogues have been investigated for a wide range of biological effects, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][4] This in-depth technical guide explores the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support further research and drug development in this promising area.

Key Therapeutic Targets and Quantitative Data

The therapeutic potential of this compound derivatives stems from their ability to interact with a variety of cellular targets. The following tables summarize the quantitative data for the inhibitory activities of selected derivatives against key enzymes and receptors.

Table 1: Carbonic Anhydrase Inhibition

| Compound | Target Isoform | Ki (nM) | Reference |

| 6-(hydroxymethyl)-2H-chromen-2-one | CA I | 8400 | |

| 6-Acetyl-7-ethoxy-2H-chromen-2-one | CA II | 7400 | |

| 6-Acetyl-7-hydroxy-2H-chromen-2-one | CA II | 8030 | |

| Coumarin-linked 4-anilinomethyl-1,2,3-triazole derivatives | CA IX, XIII | Varies | [5] |

Table 2: P2Y6 Receptor Antagonism

| Compound | IC50 (µM) | Assay | Reference |

| 3-nitro-2-(trifluoromethyl)-2H-chromene derivative (Bromo derivative 4) | 3.49 | Calcium mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells | [6] |

| Trialkylsilyl-ethynyl derivatives (7 and 8) | ~1 | Calcium mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells | [6] |

| t-butyl prop-2-yn-1-ylcarbamate 14 | ~1 | Calcium mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells | [6] |

| p-carboxyphenyl-ethynyl 16 | ~1 | Calcium mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells | [6] |

Table 3: Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine 7c | HEPG2-1 (Liver Carcinoma) | 2.70 ± 0.28 | [7] |

| Thiazole 23g | HEPG2-1 (Liver Carcinoma) | 3.50 ± 0.23 | [7] |

| 1,3,4-Thiadiazole 18a | HEPG2-1 (Liver Carcinoma) | 4.90 ± 0.23 | [7] |

| 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) | Panel of 12 tumor cell lines | Potent | [8] |

Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through their modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

One of the key pathways implicated in the anticancer activity of some 2H-chromene derivatives is the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and migration.[8]

Caption: PI3K/AKT Signaling Pathway Inhibition by a 2H-chromene derivative.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for key experiments cited in the literature.

Carbonic Anhydrase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against various carbonic anhydrase (CA) isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CA isoforms (e.g., CA I, II, IX, XII) are used. 4-Nitrophenyl acetate (NPA) is typically used as the substrate.

-

Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 7.4), the respective CA isozyme, and the test compound at varying concentrations.

-

Initiation and Measurement: The reaction is initiated by the addition of the substrate, NPA. The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.

-

Data Analysis: The initial reaction rates are calculated. IC50 values are determined by plotting the percentage of enzyme inhibition versus the inhibitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.[9]

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., HEPG2-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7]

Conclusion

This compound derivatives represent a promising class of compounds with a wide array of potential therapeutic applications. Their ability to target key proteins such as carbonic anhydrases, P2Y6 receptors, and components of the PI3K/AKT signaling pathway underscores their potential in the development of novel treatments for cancer, inflammatory diseases, and neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this versatile chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2H-Chromen-6-Amine Bioactivity: A Technical Guide to Identifying 5-Lipoxygenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of 2H-chromen-6-amine derivatives, with a specific focus on their potential as 5-lipoxygenase (5-LOX) inhibitors. The 5-LOX enzyme is a critical target in the inflammatory cascade, playing a key role in the biosynthesis of leukotrienes. Inhibition of this enzyme represents a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. This document details the computational approaches, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, for the identification and optimization of novel this compound-based 5-LOX inhibitors. Furthermore, it provides comprehensive experimental protocols for the validation of in silico findings and outlines the key aspects of the 5-lipoxygenase signaling pathway.

Introduction to this compound and 5-Lipoxygenase

The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of an amine group at the 6-position of the 2H-chromene core has been shown to be a valuable strategy for the development of potent and selective enzyme inhibitors. One such derivative, (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine (KRH-102140), has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX)[1][2].

5-LOX is a non-heme iron-containing dioxygenase that catalyzes the initial steps in the conversion of arachidonic acid to proinflammatory leukotrienes.[3][4] The 5-LOX pathway is a major contributor to the inflammatory response, and its dysregulation is implicated in numerous inflammatory disorders. Therefore, the development of novel 5-LOX inhibitors is of significant therapeutic interest.

In Silico Bioactivity Prediction Methodologies

The prediction of bioactivity for novel compounds through computational methods is a cornerstone of modern drug discovery. These in silico techniques offer a rapid and cost-effective approach to identify promising lead candidates and guide their optimization.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, a this compound derivative binding to the active site of 5-LOX. This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for binding affinity.

Experimental Protocol: Molecular Docking of this compound Derivatives against 5-LOX

-

Protein Preparation:

-

The three-dimensional crystal structure of human 5-lipoxygenase (PDB ID: 3O8Y) is retrieved from the Protein Data Bank.[1]

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The iron cofactor in the active site is retained and its parameters are properly defined.

-

-

Ligand Preparation:

-

The 3D structure of the this compound derivative (e.g., KRH-102140) is generated using a molecular modeling software.

-

The ligand is energy-minimized to obtain a low-energy conformation. Appropriate protonation states are assigned.

-

-

Docking Simulation:

-

A docking grid is defined around the active site of 5-LOX, encompassing the key catalytic residues.

-

The prepared ligand is docked into the defined grid using a suitable docking algorithm (e.g., AutoDock, Glide, GOLD).

-

Multiple docking poses are generated and scored based on their predicted binding affinity.

-

-

Analysis of Results:

-

The top-ranked docking poses are visually inspected to analyze the binding mode and interactions with the active site residues.

-

Key interactions, such as hydrogen bonds with specific amino acids and hydrophobic interactions within the binding pocket, are identified.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. A robust QSAR model can be used to predict the activity of novel, untested compounds.

Experimental Protocol: 2D-QSAR Modeling for 5-LOX Inhibitors

-

Data Set Preparation:

-

A dataset of this compound derivatives with experimentally determined 5-LOX inhibitory activity (e.g., IC50 values) is compiled.

-

The biological activity data is converted to a logarithmic scale (pIC50 = -log(IC50)).

-

-

Descriptor Calculation:

-

A variety of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) are calculated for each compound in the dataset.

-

-

Model Building:

-

The dataset is divided into a training set and a test set.

-

A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is used to build a regression model that correlates the descriptors with the pIC50 values for the training set.[5]

-

-

Model Validation:

-

The predictive power of the QSAR model is evaluated using the test set. Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are calculated to assess the model's robustness and predictive ability.[5]

-

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to exhibit a specific biological activity.

Experimental Protocol: Ligand-Based Pharmacophore Modeling for 5-LOX Inhibitors

-

Training Set Selection:

-

A set of structurally diverse and highly active 5-LOX inhibitors is selected as the training set.

-

-

Pharmacophore Generation:

-

A pharmacophore generation algorithm is used to identify the common chemical features present in the training set molecules.

-

The algorithm generates several pharmacophore hypotheses, each consisting of a unique arrangement of features.

-

-

Pharmacophore Validation:

-

The generated pharmacophore models are validated by their ability to distinguish between active and inactive compounds in a database. A good pharmacophore model will have a high enrichment factor, meaning it preferentially identifies active compounds.

-

-

Database Screening:

-

The validated pharmacophore model is used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.

-

Data Presentation

The following tables summarize the key quantitative data related to the bioactivity of the exemplary this compound derivative, KRH-102140, as a 5-LOX inhibitor.

Table 1: In Vitro and In Vivo Bioactivity of KRH-102140

| Parameter | Value | Reference |

| 5-LO Enzyme Activity (IC50) | 160 ± 23 nmol/l | [1][2] |

| Leukotriene B4 (LTB4) Inhibition in RBL-1 cells | Parallel to 5-LO activity | [1][2] |

| Oral Bioavailability (in rats) | 66% | [1][2] |

Table 2: Predicted ADME/Tox Properties of this compound Scaffold (Hypothetical data based on general in silico predictions for similar scaffolds)

| Property | Predicted Value | Method |

| Human Intestinal Absorption | High | SwissADME |

| Blood-Brain Barrier Permeation | Low | pkCSM |

| CYP2D6 Inhibition | Inhibitor | SwissADME |

| AMES Toxicity | Non-mutagenic | ProTox-II |

| Carcinogenicity | Non-carcinogen | ProTox-II |

Experimental Protocols for In Vitro and In Vivo Validation

The validation of in silico predictions through experimental assays is a critical step in the drug discovery process.

In Vitro 5-LOX Enzyme Activity Assay

This assay directly measures the inhibitory effect of a compound on the activity of the 5-LOX enzyme.

Protocol:

-

Enzyme Source: Recombinant human 5-LOX expressed in insect cell lysates.[1][2]

-

Substrate: Arachidonic acid.

-

Assay Procedure:

-

The test compound (e.g., KRH-102140) at various concentrations is pre-incubated with the 5-LOX enzyme.

-

The reaction is initiated by the addition of arachidonic acid.

-

The formation of 5-LOX products, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is monitored spectrophotometrically or by HPLC.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.

In Vivo Murine Model of Inflammation

This assay evaluates the anti-inflammatory efficacy of the compound in a living organism.

Protocol:

-

Induction of Inflammation: Mouse ear edema is induced by the topical application of arachidonic acid.[1][2]

-

Treatment: The test compound is administered orally at different doses (e.g., 10-100 mg/kg for KRH-102140).[1][2]

-

Evaluation of Anti-inflammatory Effect:

Mandatory Visualizations

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the key steps in the 5-lipoxygenase signaling pathway, from the release of arachidonic acid to the production of proinflammatory leukotrienes.

Caption: The 5-Lipoxygenase Signaling Pathway.

In Silico Drug Discovery Workflow

This diagram outlines the typical workflow for the in silico prediction and validation of bioactive compounds.

Caption: In Silico Drug Discovery Workflow.

Conclusion

The in silico prediction of bioactivity for this compound derivatives has emerged as a powerful strategy for the discovery of novel 5-lipoxygenase inhibitors. By leveraging computational techniques such as molecular docking, QSAR, and pharmacophore modeling, researchers can efficiently screen large compound libraries, identify promising lead candidates, and guide their optimization towards enhanced potency and favorable pharmacokinetic profiles. The integration of these in silico methods with robust in vitro and in vivo experimental validation is crucial for the successful development of new anti-inflammatory therapeutics targeting the 5-LOX pathway. This technical guide provides a comprehensive framework for researchers and drug development professionals to navigate the exciting landscape of computational drug discovery in the context of this compound bioactivity.

References

- 1. rcsb.org [rcsb.org]

- 2. Discovery of (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine (KRH-102140) as an orally active 5-lipoxygenase inhibitor with activity in murine inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking [mdpi.com]

- 4. rcsb.org [rcsb.org]

- 5. neovarsity.org [neovarsity.org]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2H-Chromene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene derivatives, particularly the 2H-isomers, represent a privileged scaffold in medicinal chemistry and drug discovery. These heterocyclic compounds are integral to a wide array of natural products and synthetic molecules exhibiting significant pharmacological activities. The biological versatility of 2H-chromenes, including their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, has spurred the development of efficient and sustainable synthetic methodologies.[1][2][3][4] Microwave-assisted organic synthesis has emerged as a powerful tool in this endeavor, offering distinct advantages over conventional heating methods.[5][6] This technology facilitates rapid, uniform heating, leading to dramatically reduced reaction times, increased product yields, and often, enhanced purity.[5] These benefits are particularly impactful in the context of multicomponent reactions, which are frequently employed for the synthesis of complex chromene libraries.[7][8] This document provides detailed protocols and comparative data for the microwave-assisted synthesis of various 2H-chromene derivatives, aiming to equip researchers with the practical knowledge to leverage this enabling technology in their drug development efforts.

Comparative Data of Microwave-Assisted vs. Conventional Synthesis

The adoption of microwave irradiation for the synthesis of 2H-chromene derivatives has consistently demonstrated significant improvements in reaction efficiency. The following tables summarize quantitative data from various studies, highlighting the advantages of microwave-assisted methods over conventional heating protocols.

Table 1: Synthesis of 2-Amino-4H-chromene Derivatives

| Entry | Aldehyde | Naphthol | Catalyst | Method | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | α-Naphthol | FeTiO₃ | Microwave | 120 | 5 min | 95 | [8] |

| 2 | 4-Chlorobenzaldehyde | α-Naphthol | FeTiO₃ | Microwave | 120 | 4 min | 98 | [8] |

| 3 | 4-Nitrobenzaldehyde | α-Naphthol | FeTiO₃ | Microwave | 120 | 3 min | 96 | [8] |

| 4 | Benzaldehyde | β-Naphthol | FeTiO₃ | Microwave | 120 | 5 min | 96 | [8] |

| 5 | 4-Chlorobenzaldehyde | β-Naphthol | FeTiO₃ | Microwave | 120 | 3 min | 97 | [8] |

| 6 | 4-Nitrobenzaldehyde | β-Naphthol | FeTiO₃ | Microwave | 120 | 4 min | 95 | [8] |

Table 2: Comparison of Microwave-Assisted and Conventional Synthesis of Spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles

| Compound | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 8a | Microwave | DMF | 120 | 8-10 min | 85 | [9][10] |

| 8a | Conventional | DMF | Reflux | 4-6 h | 60 | [9][10] |

| 8b | Microwave | DMF | 120 | 8-10 min | 88 | [9][10] |

| 8b | Conventional | DMF | Reflux | 4-6 h | 65 | [9][10] |

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of different classes of 2H-chromene derivatives.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2-Amino-4H-chromenes using a Magnetic Catalyst

This protocol describes a green and highly efficient one-pot, three-component synthesis of 2-amino-4H-chromene derivatives using aromatic aldehydes, malononitrile, and α- or β-naphthol under microwave irradiation without a solvent.[8]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

α-Naphthol or β-Naphthol (1 mmol)

-

Ilmenite (FeTiO₃) catalyst (0.05 g)

-

Microwave reactor vials

-

Ethanol (for recrystallization)

-

Magnetic stirrer

Procedure:

-

In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for the time specified in Table 1 (typically 3-5 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Add ethanol to the reaction mixture and heat to dissolve the product.

-

Separate the magnetic FeTiO₃ catalyst using an external magnet.

-

Allow the ethanolic solution to cool to room temperature, inducing crystallization of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Spiro-2H-chromene Derivatives

This protocol details the synthesis of spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles via a one-pot, three-component reaction under microwave irradiation.[9][10]

Materials:

-

6-Hydroxy-4-methyl-2H-chromen-2-one (1 mmol)

-

Cyclohexanone or Cyclopentanone (1 mmol)

-

Malononitrile (1 mmol)

-

Dimethylformamide (DMF) (5 mL)

-

Glacial Acetic Acid (3-4 drops)

-

Microwave reactor vials

-

Ethanol (for recrystallization)

Procedure:

-

In a microwave reactor vial, dissolve 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), the corresponding cycloalkanone (1 mmol), and malononitrile (1 mmol) in DMF (5 mL).

-

Add 3-4 drops of glacial acetic acid to the mixture.

-

Seal the vial and place it in the microwave reactor.

-

After completion, cool the reaction vial to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure spiro-chromene derivative.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow for microwave-assisted synthesis and a plausible reaction mechanism for the formation of 2-amino-4H-chromenes.

Caption: General workflow for microwave-assisted synthesis.

Caption: Plausible mechanism for 2-amino-4H-chromene synthesis.

Applications in Drug Development

2H-chromene derivatives synthesized via microwave-assisted methods are being actively investigated for a range of therapeutic applications. Their diverse biological activities make them attractive candidates for lead optimization in drug discovery programs.[11][12]

-

Anticancer Activity: Numerous 2H-chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[11] The ability to rapidly synthesize libraries of these compounds using microwave technology accelerates the identification of structure-activity relationships (SAR) and the development of more effective anticancer agents.[1]

-

Antimicrobial Properties: The chromene scaffold is a key component in many compounds exhibiting antibacterial and antifungal properties.[7] Microwave synthesis provides a means to efficiently generate novel derivatives for screening against a panel of pathogenic microbes.

-

Neuroprotective Effects: Certain 2H-chromene derivatives have been identified as inhibitors of monoamine oxidase (MAO), suggesting their potential in the treatment of neurodegenerative disorders like Parkinson's disease.[13]

The efficiency and green credentials of microwave-assisted synthesis make it an invaluable tool for the exploration of the chemical space around the 2H-chromene core, paving the way for the discovery of next-generation therapeutics.[6]

References

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 5. ajchem-a.com [ajchem-a.com]

- 6. ijnrd.org [ijnrd.org]

- 7. ias.ac.in [ias.ac.in]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave-assisted synthesis of chromenes: biological and chemical importance. | Semantic Scholar [semanticscholar.org]

- 13. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]

One-Pot Synthesis of Functionalized 2H-Chromenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized 2H-chromenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections outline various catalytic systems and methodologies that offer efficient, atom-economical, and often environmentally benign routes to these valuable scaffolds.

Introduction

2H-chromenes are a core structural motif found in a wide array of natural products and synthetic molecules exhibiting pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. One-pot multi-component reactions have emerged as a powerful strategy for the synthesis of these compounds, as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste, saving time, and often increasing overall yields. This document details several robust one-pot protocols for the synthesis of functionalized 2H-chromenes.

I. Palladium-Catalyzed One-Pot Synthesis from Bromoquinones and Vinyl Stannanes

This method involves a palladium-catalyzed coupling of a bromoquinone with a vinyl stannane, which proceeds through a cascade of reactions including a Stille coupling, enolization, and an oxa-6π electrocyclization to afford the 2H-chromene scaffold.[1]

Experimental Protocol

General Procedure 6: One-pot synthesis of 2H-chromenes [1]

-

Dissolve the bromoquinone substrate (0.1-0.25 mmol) and an equimolar amount of the vinylstannane in toluene (30-80 mL, to achieve an approximate concentration of 3 mM).

-

Add HMPA (2-5 %v/v) and (Ph₃P)₄Pd (1-2 mol%) to the solution.

-

Stir the solution at reflux in the dark for 0.5-1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until complete conversion of the substrates is observed.

-

Upon completion, dilute the reaction mixture with toluene and wash twice with water.

-

Extract the aqueous phases two more times with toluene.

-

Combine the organic phases, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or preparative TLC on silica gel using mixtures of ethyl acetate and hexane to afford the final 2H-chromene.

Data Presentation

| Entry | Bromoquinone | Vinyl Stannane | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| 1 | 2-bromo-5,6-dimethylquinone | 2 | 1-2 | 1 | 71 | [1] |

| 2 | 2-bromo-3-methoxyquinone | 2 | 1-2 | 1 | 70 | [1] |

| 3 | bromobenzoquinone | 2 | 1-2 | 0.5 | 66 | [1] |

II. Magnetic Nanocatalyst-Mediated One-Pot Synthesis of 2-Amino-4H-Chromenes

The use of magnetic nanocatalysts offers a green and efficient approach for the synthesis of 2-amino-4H-chromene derivatives. These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss in activity.[2][3] This protocol describes a three-component reaction of an enolizable compound, malononitrile, and an arylaldehyde.

Experimental Protocol

General procedure for the synthesis of 2-amino-4H-chromenes [2]

-

In a reaction vessel, combine the enolizable compound (e.g., dimedone, 4-hydroxycoumarin, or 2-naphthol; 1 mmol), malononitrile (1.1 mmol), the desired aldehyde (1 mmol), and the magnetic nanocatalyst (e.g., MNPs@Cu or nano-cellulose/Ti(IV)/Fe₃O₄; 0.05 g).[2][4]

-

Heat the mixture at 70-90 °C under solvent-free conditions.[2][4]

-

Monitor the reaction progress using TLC.

-

After completion of the reaction, add water to the mixture.

-

Separate the solid product by filtration. For magnetic catalysts, an external magnet can be used to hold the catalyst while the product is washed out.

-

Recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-chromene derivative.

Data Presentation

| Entry | Aldehyde | Enolizable Compound | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Dimedone | nano-cellulose/Ti(IV)/Fe₃O₄ | 70 | 30 | 98 | [4] |

| 2 | 4-Chlorobenzaldehyde | Dimedone | nano-cellulose/Ti(IV)/Fe₃O₄ | 70 | 20 | 96 | [4] |

| 3 | 4-Nitrobenzaldehyde | 4-Hydroxycoumarin | MNPs@Cu | 90 | 25 | 94 | [2] |

| 4 | 3-Bromobenzaldehyde | α-Naphthol | MNPs@Cu | 90 | 30 | 92 | [2] |

III. DABCO-CuCl Complex Catalyzed One-Pot Synthesis of 2-Amino-4H-Chromenes

A simple and efficient one-pot, three-component synthesis of 2-amino-4H-chromenes can be achieved using a DABCO-CuCl complex as the catalyst in methanol at room temperature.[5][6] This method offers mild reaction conditions and high yields.

Experimental Protocol

General procedure for the synthesis of 2-amino-4H-chromenes [5]

-

To a solution of the appropriate benzaldehyde (1 mmol), malononitrile (79 mg, 1.1 mmol), and α- or β-naphthol (1.2 mmol) in methanol (5 mL), add the DABCO-CuCl complex (0.02 g).

-

Stir the reaction mixture at room temperature for the appropriate time as indicated by TLC monitoring.

-

Upon completion, add 0.5 mL of water to the reaction mixture.

-

Filter the resulting precipitate and wash with water.

-

Purify the crude product by recrystallization from ethanol.

Data Presentation

| Entry | Aldehyde | Naphthol | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | β-Naphthol | 1.5 | 95 | [5] |

| 2 | 4-Methoxybenzaldehyde | β-Naphthol | 2.5 | 92 | [5] |

| 3 | Benzaldehyde | α-Naphthol | 2.0 | 94 | [5] |

| 4 | 4-Nitrobenzaldehyde | α-Naphthol | 1.0 | 96 | [5] |

IV. Microwave-Assisted One-Pot Synthesis of 2H-Chromenes

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach that often leads to shorter reaction times, higher yields, and cleaner reactions.[7] This protocol outlines a general approach for the synthesis of 2H-chromene derivatives under microwave irradiation.

Experimental Protocol

General procedure for microwave-assisted synthesis [8]

-

In a microwave-safe tube, mix the starting materials (e.g., a salicylaldehyde derivative and an active methylene compound) and the catalyst in a suitable solvent or under solvent-free conditions.

-

Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (typically 3-15 minutes).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction vessel and work up the mixture according to the specific requirements of the product (e.g., precipitation with water, extraction with an organic solvent).

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

| Entry | Reactant 1 | Reactant 2 | Conditions | Time (min) | Yield (%) | Reference |

| 1 | 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde | various amines | 120W, 100°C, solvent-free | 3-5 | High | [8] |

| 2 | 6-hydroxy-4-methyl-2H-chromen-2-one | Cyclohexanone, Malononitrile | 120°C, DMF, AcOH | 8-10 | Good | [9][10] |

Visualizations

General Workflow for One-Pot Synthesis of 2H-Chromenes

Caption: A generalized workflow for the one-pot synthesis of functionalized 2H-chromenes.

Reaction Pathway for Three-Component Synthesis of 2-Amino-4H-Chromenes

Caption: A plausible reaction mechanism for the three-component synthesis of 2-amino-4H-chromenes.

References

- 1. Convergent Synthesis of 2H-Chromenes – a Formal [3+3] Cycloaddition by a One-pot, Three-Step Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. One-pot synthesis of chromenes in the presence of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iau.ir [journals.iau.ir]

- 6. One-pot Synthesis of 2-amino-4H-chromene Derivatives as Potential Antimicrobial Agents using DABCO-CuCl Complex as an Effective Catalyst [journals.iau.ir]

- 7. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jmest.org [jmest.org]

- 9. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Amino Acid-Promoted Synthesis of 2H-Chromenes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2H-chromenes from phenols and enals, promoted by amino acids. This method offers a sustainable and efficient alternative to traditional synthetic routes that often rely on expensive or toxic transition metals or petroleum-based amines. The 2H-chromene scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and biologically active compounds with a wide range of activities, including cytotoxic, antiparasitic, and antifungal properties.[1]

Introduction

The synthesis of 2H-chromenes is of significant interest in organic and medicinal chemistry. Traditional methods for their preparation include the thermal or metal-catalyzed cyclization of aryl propargyl ethers and the addition of Grignard reagents to 2-chromones.[1] An efficient alternative is the annulation of nucleophilic phenols, such as resorcinols, with enals. This reaction can be effectively promoted by simple, bio-based amino acids, with L-alanine being a particularly effective catalyst.[1][2] This approach is not only aligned with the principles of green chemistry but has also been shown to be scalable and applicable to a broad range of substrates, enabling the single-step synthesis of several natural products.[1][2]

The proposed reaction mechanism involves the formation of an electrophilic iminium intermediate from the reaction of the amino acid with the enal. This intermediate then reacts with the nucleophilic phenol, followed by a 6π-electrocyclization to form the 2H-chromene structure.[1][2]

Key Advantages of the Amino Acid-Promoted Method:

-

Sustainable: Utilizes bio-based and readily available amino acids as catalysts.[1][2]

-

Efficient: Provides good to excellent yields for a variety of substrates.[1]

-

Scalable: The reaction can be performed on a multigram scale.[1][2]

-

Versatile: Applicable to the synthesis of various natural products and biologically active molecules.[1][2]

Experimental Protocols

General Procedure for the L-Alanine-Promoted Synthesis of 2,2-Dimethyl-2H-Chromenes

This protocol describes a typical procedure for the synthesis of 2,2-dimethyl-2H-chromenes from substituted resorcinols and 3-methyl-2-butenal, using L-alanine as the catalyst.

Materials:

-

Substituted resorcinol (1.0 equiv)

-

3-Methyl-2-butenal (1.5 equiv)

-

L-alanine (1.0 equiv)

-

Toluene or Propyl Acetate (to make a 0.1 M solution with respect to the resorcinol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirring bar, add the substituted resorcinol (1.0 equiv).

-

Add toluene or propyl acetate to achieve a concentration of 0.1 M based on the resorcinol.

-

Add 3-methyl-2-butenal (1.5 equiv) to the flask.

-

Add L-alanine (1.0 equiv) to the reaction mixture.

-

Heat the mixture to reflux (approximately 120 °C in toluene) and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Evaporate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2H-chromene.

Data Presentation

The efficiency of the amino acid-promoted synthesis is demonstrated by the yields obtained for various substrates. The following tables summarize the quantitative data from representative experiments.

Table 1: Amine Catalyst Screening for the Synthesis of 2H-Chromene 10a

| Entry | Catalyst (1 equiv) | Solvent | Temperature (°C) | Yield (%) of 10a |

| 1 | L-Alanine | Toluene | 120 | 82 |

| 2 | D-Alanine | Toluene | 120 | 80 |

| 3 | L-Valine | Toluene | 120 | 75 |

| 4 | L-Proline | Toluene | 120 | 65 |

| 5 | Glycine | Toluene | 120 | 78 |

| 6 | β-Alanine | Toluene | 120 | 71 |

Reaction conditions: Dihydropinosylvin (8) (1 equiv), 3-methyl-2-butenal (9) (2.5 equiv), catalyst (1 equiv), toluene (0.1 M), 120 °C in a sealed tube.[3]

Table 2: Substrate Scope for the L-Alanine-Promoted Synthesis of 2H-Chromenes

| Entry | Phenol | Enal | Product | Yield (%) |

| 1 | Resorcinol | 3-Methyl-2-butenal | 2,2-Dimethyl-7-hydroxy-2H-chromene | 85 |

| 2 | Olivetol | 3-Methyl-2-butenal | Cannabichromene | 78 |

| 3 | Resveratrol | 3-Methyl-2-butenal | Arahypin-5 | 81 (10g scale) |

| 4 | Piceatannol | 3-Methyl-2-butenal | Arachidin-6 | 45 |

General conditions: Phenol (1 equiv), enal (1.5 equiv), L-alanine (1 equiv), toluene or propyl acetate (0.1 M), reflux.[1]

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the amino acid-promoted synthesis of 2H-chromenes.

Caption: General experimental workflow for 2H-chromene synthesis.

Proposed Reaction Mechanism

The diagram below outlines the proposed catalytic cycle for the amino acid-promoted formation of 2H-chromenes.

Caption: Proposed mechanism for 2H-chromene synthesis.

References

Application Notes and Protocols for N-Functionalization of 2H-Chromen-6-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 2H-chromen-6-amine, a valuable scaffold in medicinal chemistry and materials science. The following sections outline common N-functionalization strategies, including N-acylation, N-alkylation, and N-sulfonylation, complete with experimental procedures and comparative data.

Introduction

The 2H-chromene framework is a privileged heterocyclic motif found in a diverse array of natural products and synthetic compounds exhibiting significant biological activities. The presence of an amino group at the C-6 position of the 2H-chromene core offers a versatile handle for chemical modification, enabling the synthesis of novel derivatives with potentially enhanced or modulated pharmacological profiles. This document details robust and reproducible protocols for the N-functionalization of this compound, providing a foundation for the exploration of its chemical space.

N-Functionalization Strategies

The primary amino group of this compound is a nucleophilic site that readily participates in various chemical transformations. The most common and synthetically useful N-functionalization reactions include:

-

N-Acylation: The introduction of an acyl group to form an amide linkage. This is a widely used method to modify the electronic and steric properties of the amino group and is often employed in drug design to modulate target binding and pharmacokinetic properties.

-

N-Alkylation: The introduction of an alkyl group. This modification can influence the basicity and lipophilicity of the parent amine.

-

N-Sulfonylation: The formation of a sulfonamide linkage. Sulfonamides are a key functional group in a large number of marketed drugs and are known to participate in important binding interactions with biological targets.

The following diagram illustrates the general workflow for the synthesis and subsequent N-functionalization of this compound.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2H-Chromen-6-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2H-chromen-6-amine (also known as 6-aminocoumarin) as a versatile starting material for the preparation of a diverse range of novel heterocyclic compounds with potential biological activities. The protocols outlined below are based on established synthetic methodologies and provide detailed procedures for the synthesis of pyrazole, and thiazole derivatives.

Introduction

2H-chromen-2-one and its derivatives, commonly known as coumarins, are a prominent class of heterocyclic compounds widely distributed in nature. They form the core structure of numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an amino group at the C-6 position of the coumarin scaffold, affording this compound, provides a key functional handle for further molecular elaboration. This primary aromatic amine serves as a versatile nucleophile and a precursor for the construction of various fused and appended heterocyclic rings, leading to the generation of novel chemical entities with potentially enhanced pharmacological profiles.

This document details the synthesis of several classes of heterocyclic compounds derived from this compound, presenting quantitative data in tabular format for easy comparison and providing step-by-step experimental protocols.

Data Presentation

Table 1: Synthesis of Pyrazole Derivatives from this compound

| Compound | Structure | Yield (%) | m.p. (°C) | Molecular Formula |

| 1 | 3-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 85 | 210-212 | C₂₀H₁₂N₂O₃ |

| 2 | 1-(4-Chlorophenyl)-3-(2-oxo-2H-chromen-6-yl)-1H-pyrazole-4-carbaldehyde | 82 | 225-227 | C₂₀H₁₁ClN₂O₃ |

Table 2: Synthesis of Thiazole Derivatives from this compound

| Compound | Structure | Yield (%) | m.p. (°C) | Molecular Formula |

| 3 | N-(4-phenylthiazol-2-yl)-2-oxo-2H-chromen-6-amine | 78 | 245-247 | C₁₈H₁₁N₃O₂S |

| 4 | N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromen-6-amine | 75 | 260-262 | C₁₈H₁₀ClN₃O₂S |

Experimental Protocols

Synthesis of this compound (Starting Material)

A common route to this compound involves the reduction of 6-nitro-2H-chromen-2-one.

Protocol 1: Reduction of 6-nitro-2H-chromen-2-one

-

To a stirred solution of 6-nitro-2H-chromen-2-one (1.0 eq) in ethanol, add iron powder (5.0 eq) and a catalytic amount of ammonium chloride in water.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a celite bed and wash the residue with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be synthesized from this compound through a multi-step sequence involving diazotization, followed by coupling with an active methylene compound and subsequent cyclization. A more direct approach involves the synthesis of a chalcone followed by cyclization with hydrazine. However, a versatile method is the Vilsmeier-Haack reaction on a hydrazone derivative.

Protocol 2: Synthesis of 3-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1)

Step 1: Synthesis of 2-oxo-2H-chromene-6-carbaldehyde hydrazone

-

Synthesize 2-oxo-2H-chromene-6-carbaldehyde from 6-bromo-2H-chromen-2-one via lithiation and formylation.

-

To a solution of 2-oxo-2H-chromene-6-carbaldehyde (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

-

Add a few drops of glacial acetic acid and reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to give the corresponding hydrazone.

Step 2: Vilsmeier-Haack Cyclization

-

To a cold (0 °C) solution of the hydrazone (1.0 eq) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 30 minutes and then heat at 60-70 °C for 5-6 hours.

-

Pour the cooled reaction mixture onto crushed ice with constant stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford compound 1 .

Synthesis of Thiazole Derivatives

Thiazole derivatives can be prepared from this compound by the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with an α-haloketone.

Protocol 3: Synthesis of N-(4-phenylthiazol-2-yl)-2-oxo-2H-chromen-6-amine (3)

Step 1: Synthesis of 1-(2-oxo-2H-chromen-6-yl)thiourea

-

To a solution of this compound (1.0 eq) in a suitable solvent like ethanol, add an equimolar amount of ammonium thiocyanate.

-

Add benzoyl chloride (1.1 eq) dropwise and reflux the mixture for 6-8 hours.

-

Pour the reaction mixture into ice-cold water.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the benzoyl thiourea intermediate.

-

Hydrolyze the intermediate with aqueous sodium hydroxide to obtain 1-(2-oxo-2H-chromen-6-yl)thiourea.

Step 2: Hantzsch Thiazole Synthesis

-

A mixture of 1-(2-oxo-2H-chromen-6-yl)thiourea (1.0 eq) and 2-bromoacetophenone (1.1 eq) in ethanol is refluxed for 4-6 hours.

-

After cooling, the reaction mixture is poured into cold water.

-

The precipitated solid is filtered, washed with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted starting material.

-

The crude product is washed again with water, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give compound 3 .

Mandatory Visualizations

Caption: Synthetic workflow for novel heterocyclic compounds.

Caption: Putative signaling pathway for bioactive derivatives.

Application of 2H-Chromen-6-amine in the Development of Anticancer Agents

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-chromen-2-one (coumarin) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Among its various derivatives, those incorporating an amino group at the 6-position, i.e., 2H-chromen-6-amine and its analogs, have emerged as a promising class of compounds in the development of novel anticancer agents. These derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, and their mechanism of action often involves the inhibition of key enzymes implicated in tumorigenesis, such as carbonic anhydrases. This document provides a detailed overview of the application of this compound derivatives in anticancer drug discovery, including quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Key Applications in Anticancer Research

Derivatives of this compound have been investigated for their potential to target and inhibit the growth of various cancer cells. A notable mechanism of action for some of these compounds is the inhibition of carbonic anhydrase IX (CAIX), a tumor-associated enzyme that is overexpressed in many hypoxic tumors and plays a crucial role in tumor progression and metastasis.[1][2][3]

Data Presentation

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are provided to facilitate a comparative analysis of their potency.

| Compound ID | Derivative Structure/Class | Cancer Cell Line | IC50 (µM) | Target | Ki (nM) | Reference |

| 12c | 6-aminocoumarin/piperazine hybrid | A549 (Lung) | 0.40 | - | - | [4] |

| MCF-7 (Breast) | 0.51 | - | - | [4] | ||

| 6e | Coumarin-linked 4-anilinomethyl-1,2,3-triazole | - | - | CAIX | 36.3 | [5] |

| 6a | Coumarin-linked 4-anilinomethyl-1,2,3-triazole | - | - | CAIX | <50 | [5] |

| 6f | Coumarin-linked 4-anilinomethyl-1,2,3-triazole | - | - | CAIX | <50 | [5] |

| EMAC10163b | 2H-chromene derivative | - | - | CAIX | 530 | [6] |

| - | - | CAXII | 470 | [6] | ||

| EMAC10164d | 7H-furo-chromene derivative | - | - | CAIX | 460 | [6] |

| - | - | CAXII | 800 | [6] |

Experimental Protocols

Synthesis of 6-Amino-2H-chromen-2-one Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 6-amino-2H-chromen-2-one, a key intermediate, by the reduction of 6-nitro-2H-chromen-2-one.[5]

Materials:

-

6-nitro-2H-chromen-2-one

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethanol (EtOH)

-

Water

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add Fe powder (e.g., 1.7 g, 31 mmol) and NH4Cl (e.g., 0.8 g, 15 mmol) in a mixture of EtOH (30 mL) and water (10 mL).

-

Add 6-nitro-2H-chromen-2-one (e.g., 1.5 g, 7.8 mmol) to the reaction mixture.

-

Stir the mixture at 80 °C for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 6-amino-2H-chromen-2-one.

-

The crude product can be further purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase IX (CAIX) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CAIX.

Materials:

-

Recombinant human CAIX enzyme

-

4-Nitrophenyl acetate (NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add the Tris-HCl buffer.

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include a control without any inhibitor.

-